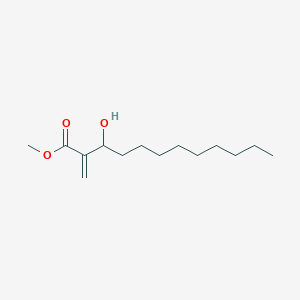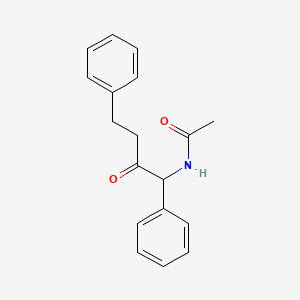
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorophenyl group and a methylphenyl group attached to the imine moiety, making it a derivative of ethanimine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine typically involves the condensation of 4-fluoroaniline and 4-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in industrial settings.
化学反应分析
Types of Reactions
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- (1Z)-1-(4-Chlorophenyl)-N-(4-methylphenyl)ethanimine
- (1Z)-1-(4-Bromophenyl)-N-(4-methylphenyl)ethanimine
- (1Z)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)ethanimine
Uniqueness
(1Z)-1-(4-Fluorophenyl)-N-(4-methylphenyl)ethanimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial purposes
属性
CAS 编号 |
799841-29-5 |
|---|---|
分子式 |
C15H14FN |
分子量 |
227.28 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-N-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C15H14FN/c1-11-3-9-15(10-4-11)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3 |
InChI 键 |
AMWBPGGJBMTWCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=C(C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


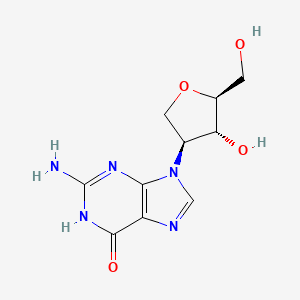
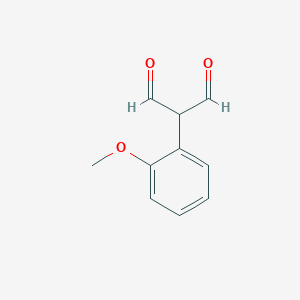
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
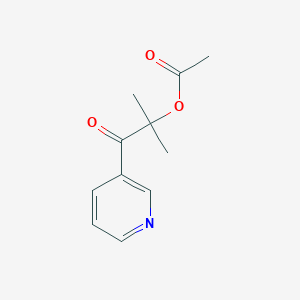
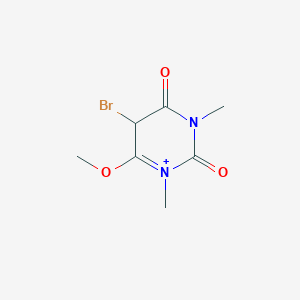
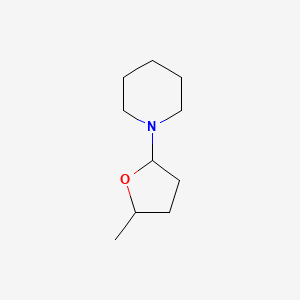
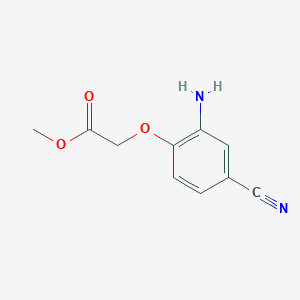
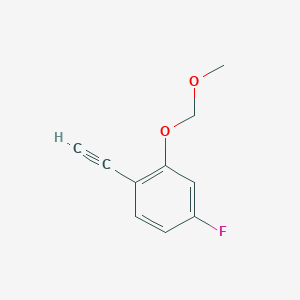
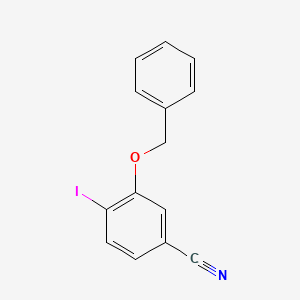
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
